molecular formula C17H20N8 B11929488 1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)

1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)

Cat. No.: B11929488
M. Wt: 336.4 g/mol
InChI Key: OSWWXNWCSXPFJO-UHFFFAOYSA-N
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Description

1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by its unique structure, which includes two imidazole rings connected by a propane-1,3-diyl linker with bis((1H-imidazol-1-yl)methyl) groups. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include imidazole and a suitable alkylating agent such as 1,3-dibromopropane.

    Alkylation Reaction: Imidazole is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, 1,3-bis((1H-imidazol-1-yl)methyl)propane.

    Cyclization: The intermediate compound undergoes cyclization to form the final product, 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole).

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.

    Substitution: The imidazole rings in the compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides.

    Coordination: The compound can form coordination complexes with metal ions such as copper, silver, and cadmium.

Scientific Research Applications

1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation processes.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic applications.

    Medicine: The compound can be explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The imidazole rings in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can be compared with other imidazole derivatives, such as:

    1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound has a similar structure but with a benzene ring instead of a propane-1,3-diyl linker. It may exhibit different chemical and biological properties due to the presence of the aromatic ring.

    1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Another similar compound with a benzene ring, but with the imidazole groups attached at the 1,4-positions. This structural variation can lead to differences in reactivity and coordination behavior.

    Tetrakis((1H-imidazol-1-yl)methyl)methane: This compound has four imidazole groups attached to a central methane carbon atom.

The uniqueness of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) lies in its specific structure, which allows for versatile coordination chemistry and potential biological activities.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

1-[3-imidazol-1-yl-2,2-bis(imidazol-1-ylmethyl)propyl]imidazole

InChI

InChI=1S/C17H20N8/c1-5-22(13-18-1)9-17(10-23-6-2-19-14-23,11-24-7-3-20-15-24)12-25-8-4-21-16-25/h1-8,13-16H,9-12H2

InChI Key

OSWWXNWCSXPFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(CN2C=CN=C2)(CN3C=CN=C3)CN4C=CN=C4

Origin of Product

United States

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